molecular formula C6H6N2O3 B12366082 4-methyl-3-nitro-3H-pyridin-2-one

4-methyl-3-nitro-3H-pyridin-2-one

Cat. No.: B12366082
M. Wt: 154.12 g/mol
InChI Key: HGCBBFODKBQELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-nitro-3H-pyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-3H-pyridin-2-one typically involves the nitration of 4-methylpyridin-2-one. One common method is the reaction of 4-methylpyridin-2-one with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-methyl-3-amino-3H-pyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-3-nitro-3H-pyridin-2-one.

Scientific Research Applications

4-methyl-3-nitro-3H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-3H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-nitropyridine: Similar structure but lacks the methyl group at the 4-position.

    4-methyl-2-nitropyridine: Similar structure but the nitro group is at the 2-position instead of the 3-position.

    4-methyl-3-amino-3H-pyridin-2-one: The nitro group is replaced by an amino group

Uniqueness

4-methyl-3-nitro-3H-pyridin-2-one is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-methyl-3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3,5H,1H3

InChI Key

HGCBBFODKBQELW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC(=O)C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.